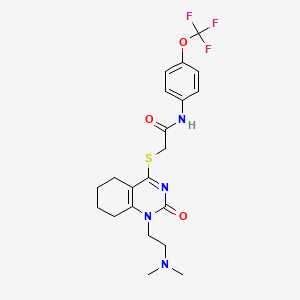
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O3S and its molecular weight is 470.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article delves into its chemical structure, synthesis, and biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a quinazolinone core structure that is characteristic of many biologically active molecules. Its molecular formula is C21H25F3N4O2S, with a molecular weight of approximately 454.5 g/mol. The presence of various functional groups—including a dimethylaminoethyl side chain, a thioether linkage, and a trifluoromethoxy-substituted phenyl ring—suggests diverse pharmacological applications.
Structural Highlights
| Property | Details |
|---|---|
| Molecular Formula | C21H25F3N4O2S |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899950-07-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Quinazolinone Core : This is achieved through condensation reactions involving appropriate substrates.
- Introduction of the Dimethylaminoethyl Group : This side chain is added through alkylation methods.
- Thioether Formation : The thioether bond is established via nucleophilic substitution reactions.
- Final Assembly : The trifluoromethoxy-substituted phenyl acetamide group is attached through amide bond formation.
Biological Activity
Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities including:
- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is critical in cancer treatment and other diseases.
- Antitumor Properties : Several studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Studies
-
Kinase Inhibition Assays : In vitro studies demonstrate that derivatives of quinazolinones can effectively inhibit various kinases involved in cell signaling pathways related to cancer progression.
- Example: A study reported that a related quinazolinone derivative inhibited the activity of the EGFR kinase by more than 70%, suggesting potential therapeutic applications in EGFR-driven cancers.
-
Anticancer Activity : Research has highlighted the compound's ability to reduce cell viability in various cancer cell lines including breast and lung cancer cells.
- Example: A comparative study showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.
The exact mechanism through which this compound exerts its biological effects is still under investigation; however, it is hypothesized to involve:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases.
- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival.
特性
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)32-13-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYMILVJLPJQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














